3beta-Hydroxyestra-4,9-dien-17-one
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Overview
Description
3beta-Hydroxyestra-4,9-dien-17-one is a synthetic steroid compound with the molecular formula C18H24O2 and a molecular weight of 272.38 g/mol . This compound is known for its anabolic-androgenic properties and is often used in scientific research and various industrial applications.
Mechanism of Action
Target of Action
It is prohibited in both human and equine sports due to its potential performance-enhancing effect .
Mode of Action
As an anabolic-androgenic steroid, it is likely to interact with androgen receptors, leading to changes in gene expression and protein synthesis that promote muscle growth .
Biochemical Pathways
Anabolic-androgenic steroids generally affect pathways involved in muscle growth and repair, including the akt/mtor pathway, which regulates protein synthesis, and the mapk/erk pathway, which controls cell growth .
Pharmacokinetics
Anabolic-androgenic steroids are typically metabolized in the liver and excreted in urine
Result of Action
The primary result of 3|A-Hydroxyestra-4,9-dien-17-one action is likely to be increased muscle mass and strength, due to its anabolic-androgenic steroid properties . .
Preparation Methods
The synthesis of 3beta-Hydroxyestra-4,9-dien-17-one can be achieved through several routes. One common method involves the reduction of a precursor compound, such as 17beta-hydroxy-estra-4,9-dien-3-one, using a hydrogen donor, coenzyme, cosolvent, and carbonyl reductase . Another method involves the oxidation of hydroxyestradienone to estra-4,9-diene-3,17-dione, followed by selective ketalization . These methods are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
3beta-Hydroxyestra-4,9-dien-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or dione forms.
Reduction: Reduction reactions can yield different hydroxylated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common reagents used in these reactions include hydrogen donors, oxidizing agents like Jones reagent, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3beta-Hydroxyestra-4,9-dien-17-one is widely used in scientific research due to its anabolic-androgenic properties. It is used in:
Chemistry: As a precursor for the synthesis of other steroid compounds.
Biology: To study the effects of anabolic steroids on cellular processes.
Medicine: In the development of therapeutic agents for conditions like muscle wasting and osteoporosis.
Industry: As a component in the formulation of performance-enhancing supplements
Comparison with Similar Compounds
3beta-Hydroxyestra-4,9-dien-17-one is similar to other anabolic-androgenic steroids such as trenbolone and estra-4,9,11-trien-3-one, 17-hydroxy . it is unique in its specific structure, which confers distinct anabolic properties and a different profile of biological activity. Similar compounds include:
Trenbolone: Known for its strong anabolic effects and use in veterinary medicine.
Estra-4,9,11-trien-3-one, 17-hydroxy: Another potent anabolic steroid with a slightly different structure and activity profile.
Properties
IUPAC Name |
(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12?,15-,16+,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFACJJKOZIYTJ-ISYPNPQFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(C=C4CC[C@H]3[C@@H]1CCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.